molecular formula C24H37N3O4S B15358752 Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid

Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid

Cat. No.: B15358752
M. Wt: 463.6 g/mol
InChI Key: YSWPFEXUKBSNGY-UHFFFAOYSA-N
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Description

Dansyl-L-isoleucine cyclohexylammonium salt is a chemical compound with the empirical formula C18H24N2O4S · C6H13N and a molecular weight of 463.63 g/mol . It is a derivative of L-isoleucine, conjugated with a dansyl group (5-dimethylaminonaphthalene-1-sulfonyl) and paired with cyclohexylammonium. This compound is often used in biochemical research due to its fluorescent properties, making it useful as a probe in various analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dansyl-L-isoleucine cyclohexylammonium salt typically involves the following steps:

    Dansylation: L-isoleucine is reacted with dansyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.

    Salt Formation: The dansylated L-isoleucine is then treated with cyclohexylamine to form the cyclohexylammonium salt. This step is usually performed in an aqueous or mixed solvent system.

Industrial Production Methods

While specific industrial production methods for Dansyl-L-isoleucine cyclohexylammonium salt are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dansyl-L-isoleucine cyclohexylammonium salt can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.

    Reduction: The nitro group in the dansyl moiety can be reduced to an amine.

    Substitution: The dansyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Reagents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted dansyl derivatives.

Scientific Research Applications

Dansyl-L-isoleucine cyclohexylammonium salt is widely used in scientific research due to its fluorescent properties. Some of its applications include:

    Chemistry: Used as a fluorescent probe in chromatography and spectroscopy to detect and quantify amino acids and peptides.

    Biology: Employed in the study of protein-ligand interactions, enzyme kinetics, and cellular imaging.

    Medicine: Utilized in diagnostic assays and as a marker in drug delivery studies.

    Industry: Applied in the development of fluorescent sensors and analytical devices.

Mechanism of Action

The mechanism of action of Dansyl-L-isoleucine cyclohexylammonium salt primarily involves its fluorescent properties. The dansyl group absorbs light at a specific wavelength and emits fluorescence, which can be detected and measured. This property makes it an excellent probe for studying molecular interactions and dynamics. The compound interacts with various molecular targets, including proteins and nucleic acids, through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • Dansyl-L-alanine cyclohexylammonium salt
  • Dansyl-L-phenylalanine cyclohexylammonium salt
  • Dansyl-L-lysine cyclohexylammonium salt

Uniqueness

Dansyl-L-isoleucine cyclohexylammonium salt is unique due to its specific amino acid (L-isoleucine) component, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and specificity in biochemical assays compared to other dansylated amino acids.

Properties

IUPAC Name

cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S.C6H13N/c1-5-12(2)17(18(21)22)19-25(23,24)16-11-7-8-13-14(16)9-6-10-15(13)20(3)4;7-6-4-2-1-3-5-6/h6-12,17,19H,5H2,1-4H3,(H,21,22);6H,1-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWPFEXUKBSNGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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